2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide
CAS No.: 2034276-78-1
Cat. No.: VC7062612
Molecular Formula: C16H19N5O4
Molecular Weight: 345.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034276-78-1 |
|---|---|
| Molecular Formula | C16H19N5O4 |
| Molecular Weight | 345.359 |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C16H19N5O4/c1-21(2)15-18-13(19-16(20-15)23-3)8-17-14(22)7-10-4-5-11-12(6-10)25-9-24-11/h4-6H,7-9H2,1-3H3,(H,17,22) |
| Standard InChI Key | DGOXCXNWDNRJAI-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzodioxole moiety linked via an acetamide bridge to a triazine ring substituted with dimethylamino and methoxy groups. The IUPAC name, 2-(1,3-benzodioxol-5-yl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]acetamide, reflects its hybrid structure combining aromatic, heterocyclic, and amide functionalities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₅O₄ |
| Molecular Weight | 345.359 g/mol |
| SMILES Notation | CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CC3=C(C=C2)OCO3)OC |
| logP (Predicted) | ~1.8 (moderate lipophilicity) |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 (amide NH) |
The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to π-π stacking potential, while the triazine ring’s electron-deficient nature may facilitate charge-transfer interactions . The dimethylamino group enhances solubility in polar aprotic solvents, though experimental solubility data remain unreported.
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol exists for this compound, analogous triazine-acetamide derivatives are typically synthesized via sequential nucleophilic substitutions and amide couplings . A plausible route involves:
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Triazine Core Formation: 2-Chloro-4-(dimethylamino)-6-methoxy-1,3,5-triazine is prepared by reacting cyanuric chloride with dimethylamine and methanol under controlled conditions.
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Acetamide Linker Introduction: The triazine intermediate reacts with 2-(1,3-benzodioxol-5-yl)acetic acid chloride in the presence of a base (e.g., triethylamine) to form the acetamide bridge .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product, as evidenced by analogous syntheses .
Analytical Characterization
Key spectral data for structurally related compounds include:
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¹H NMR (400 MHz, CDCl₃): δ 6.8–7.1 (benzodioxole aromatic protons), δ 4.3 (OCH₂O of benzodioxole), δ 3.8 (triazine-OCH₃), δ 3.1 (N(CH₃)₂) .
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MS (ESI+): m/z 346.2 [M+H]⁺, consistent with the molecular weight.
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 4a (Nitrothiophene-pyrazoline) | 5.71 | Mycobacterium tuberculosis |
| Pretomanid (Nitroimidazole) | 0.015 | TB hypoxic bacilli |
| Triazine-herbicides | 0.1–1.0 | Plant acetolactate synthase |
Though direct data for 2034276-78-1 are lacking, its triazine-dimethylamino group resembles herbicidal agents like metolachlor (CAS: 87392-12-9) , implying potential agrochemical utility.
Mechanistic Insights and Electrochemical Behavior
Nitro Group Reduction Pathways
In analogues like 4c (5-nitrothiophen-2-yl derivatives), cyclic voltammetry reveals nitro group reduction peaks at −500 mV vs. Ag/AgCl, suggesting redox activation via microbial nitroreductases . The dimethylamino group in 2034276-78-1 may alter reduction potentials, warranting further electroanalytical studies.
Metabolic Considerations
Benzodioxole rings are prone to oxidative cleavage by cytochrome P450 enzymes, generating catechol intermediates . Concurrently, the triazine ring’s methoxy group may undergo O-demethylation, necessitating metabolic stability assays.
Challenges and Future Directions
Knowledge Gaps
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Solubility and Bioavailability: Predictive models indicate moderate logP (~1.8), but experimental ADME data are absent.
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Toxicity Profiling: Benzodioxole metabolites (e.g., catechols) may pose hepatotoxic risks .
Research Priorities
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